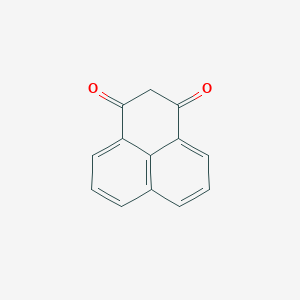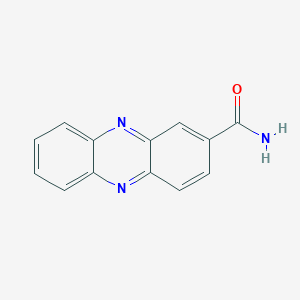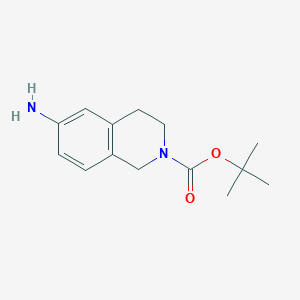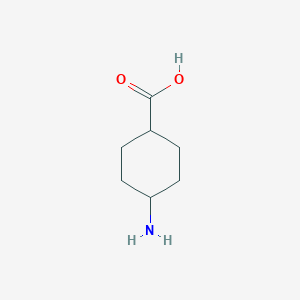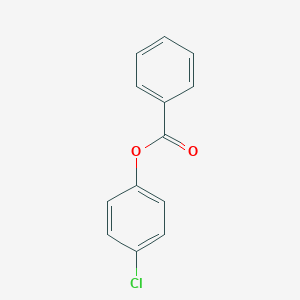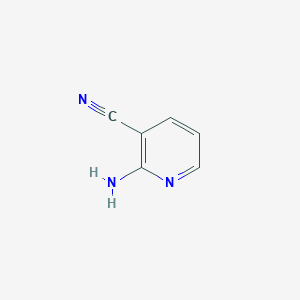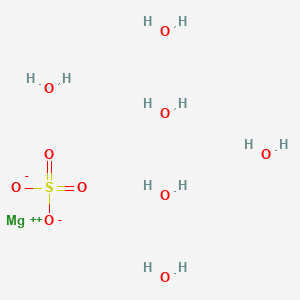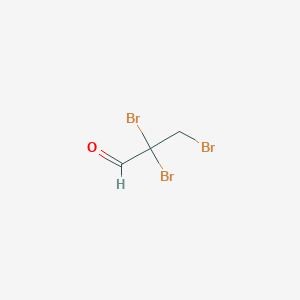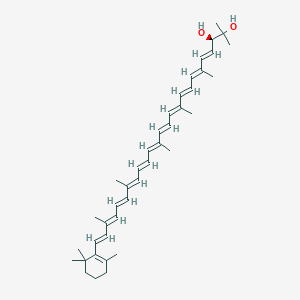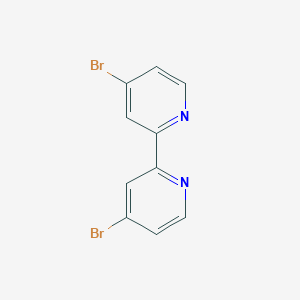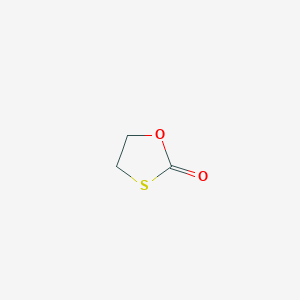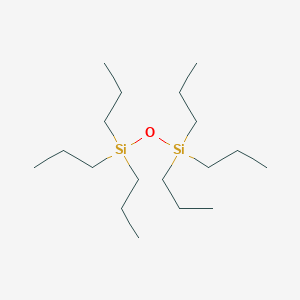
Hexapropyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexapropyldisiloxane is a chemical compound that belongs to the family of siloxanes. It is a clear, colorless liquid that is used in various scientific research applications due to its unique properties. Hexapropyldisiloxane is synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
Hexapropyldisiloxane acts as a solvent for various organic compounds, including proteins, peptides, and nucleic acids. It interacts with the hydrophobic regions of these compounds, leading to their solubilization. Hexapropyldisiloxane also acts as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and increasing their stability. In addition, hexapropyldisiloxane acts as a lubricant, anti-foaming agent, and anti-static agent by reducing friction and static electricity.
Efectos Bioquímicos Y Fisiológicos
Hexapropyldisiloxane has been shown to have low toxicity and is considered safe for use in various scientific research applications. However, prolonged exposure to hexapropyldisiloxane can lead to skin irritation and respiratory problems. In addition, hexapropyldisiloxane can cause eye irritation and gastrointestinal problems if ingested.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hexapropyldisiloxane in lab experiments include its solubilizing and emulsifying properties, which make it useful for the study of proteins, peptides, and nucleic acids. Hexapropyldisiloxane is also a good lubricant and anti-static agent, which makes it useful for the study of materials that require low friction and low static electricity. However, the limitations of using hexapropyldisiloxane in lab experiments include its potential toxicity and the need for careful handling to avoid skin and eye irritation.
Direcciones Futuras
For the use of hexapropyldisiloxane in scientific research include its application in drug delivery systems, biomaterials, and nanotechnology.
Métodos De Síntesis
Hexapropyldisiloxane can be synthesized using various methods, including the reaction of propylene oxide with hexachlorodisiloxane, the reaction of propylene oxide with hexamethyldisiloxane, and the reaction of propylene oxide with hexaethyldisiloxane. The most common method of synthesis involves the reaction of hexachlorodisiloxane with propylene oxide in the presence of a base catalyst. The reaction produces hexapropyldisiloxane, hydrochloric acid, and water.
Aplicaciones Científicas De Investigación
Hexapropyldisiloxane is widely used in scientific research applications due to its unique properties. It is used as a solvent for various organic compounds, including proteins, peptides, and nucleic acids. Hexapropyldisiloxane is also used as a surfactant, emulsifier, and dispersant in various industries, including cosmetics, pharmaceuticals, and paints. In addition, hexapropyldisiloxane is used as a lubricant, anti-foaming agent, and anti-static agent.
Propiedades
Número CAS |
17841-51-9 |
|---|---|
Nombre del producto |
Hexapropyldisiloxane |
Fórmula molecular |
C18H42OSi2 |
Peso molecular |
330.7 g/mol |
Nombre IUPAC |
tripropyl(tripropylsilyloxy)silane |
InChI |
InChI=1S/C18H42OSi2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-18H2,1-6H3 |
Clave InChI |
KHQZLUVCZCAMFU-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
SMILES canónico |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
Otros números CAS |
17841-51-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




